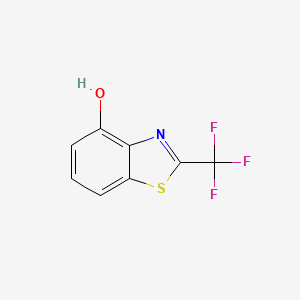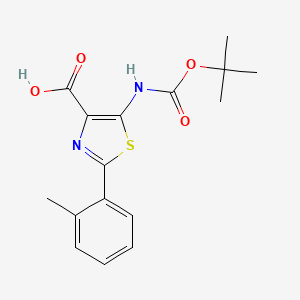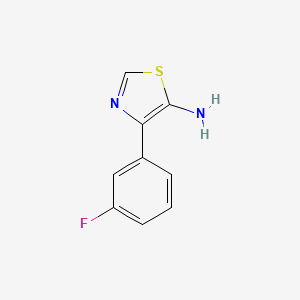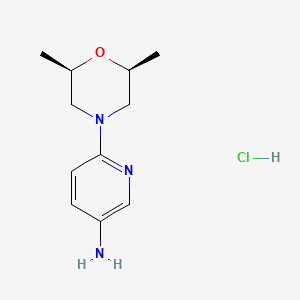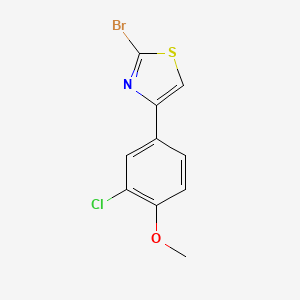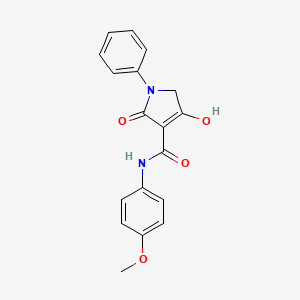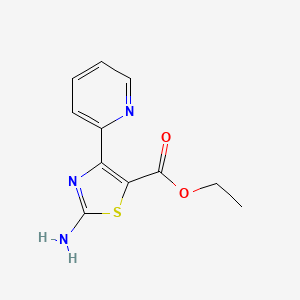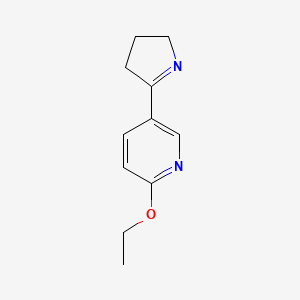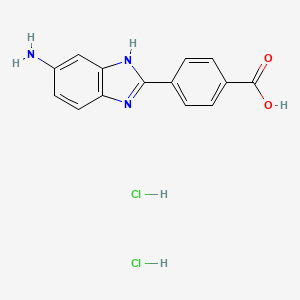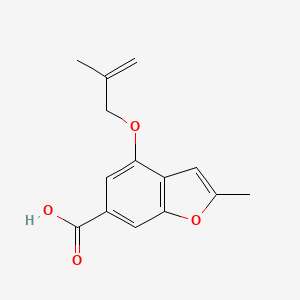
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid is a chemical compound that belongs to the benzofuran family.
Métodos De Preparación
The synthesis of 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid typically involves several steps, including the formation of the benzofuran ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 2-methyl and 2-methylallyl groups through alkylation reactions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Hydrolysis: The ester or ether bonds can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases.
Aplicaciones Científicas De Investigación
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer agents and antiviral drugs.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid can be compared with other benzofuran derivatives, such as:
Methyl 4-((2-methylallyl)oxy)benzofuran-6-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
These similar compounds may have different biological activities and applications, highlighting the uniqueness of 2-Methyl-4-((2-methylallyl)oxy)benzofuran-6-carboxylic acid.
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methylprop-2-enoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-8(2)7-17-12-5-10(14(15)16)6-13-11(12)4-9(3)18-13/h4-6H,1,7H2,2-3H3,(H,15,16) |
Clave InChI |
JZTHTIRSJQTIJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(O1)C=C(C=C2OCC(=C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




